molecular formula C12H6F3NO B11954756 5-(2-(Trifluoromethyl)phenyl)-2-furonitrile CAS No. 853316-82-2

5-(2-(Trifluoromethyl)phenyl)-2-furonitrile

Cat. No.: B11954756
CAS No.: 853316-82-2
M. Wt: 237.18 g/mol
InChI Key: UIYISZKSAANMJY-UHFFFAOYSA-N
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Description

5-(2-(Trifluoromethyl)phenyl)-2-furonitrile is a nitrile-containing furan derivative featuring a trifluoromethyl (-CF₃) group at the ortho position of the phenyl ring. The trifluoromethyl group is known to enhance lipophilicity and metabolic stability, making such compounds valuable in pharmaceuticals and materials science .

Properties

CAS No.

853316-82-2

Molecular Formula

C12H6F3NO

Molecular Weight

237.18 g/mol

IUPAC Name

5-[2-(trifluoromethyl)phenyl]furan-2-carbonitrile

InChI

InChI=1S/C12H6F3NO/c13-12(14,15)10-4-2-1-3-9(10)11-6-5-8(7-16)17-11/h1-6H

InChI Key

UIYISZKSAANMJY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=C(O2)C#N)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-(Trifluoromethyl)phenyl)-2-furonitrile can be achieved through several methods, including the Suzuki-Miyaura coupling reaction. This reaction involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst. The reaction conditions typically include the use of a base such as potassium carbonate and a solvent like toluene or ethanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The choice of reagents and conditions would be optimized for cost-effectiveness and yield. Continuous flow reactors and automated systems might be employed to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

5-(2-(Trifluoromethyl)phenyl)-2-furonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to an amine or other reduced forms.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

5-(2-(Trifluoromethyl)phenyl)-2-furonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(2-(Trifluoromethyl)phenyl)-2-furonitrile involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins or enzymes. This interaction can modulate the activity of these targets, leading to various biological effects .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Key structural analogs differ in substituent type, position, and electronic effects. Below is a comparative analysis (Table 1):

Table 1: Comparison of Substituent Effects

Compound Name Substituent (Position) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
5-(2-(Trifluoromethyl)phenyl)-2-furonitrile -CF₃ (ortho) C₁₂H₆F₃NO ~249.18* Potential pharmacological use
5-(4-Nitrophenyl)-2-furonitrile -NO₂ (para) C₁₁H₆N₂O₃ 214.18 Catalysis, intermediate synthesis
5-(2-Nitrophenyl)-2-furonitrile -NO₂ (ortho) C₁₁H₆N₂O₃ 214.18 Anti-inflammatory agent precursor
5-(4-Chlorophenyl)-2-furonitrile -Cl (para) C₁₁H₆ClNO 203.62 High-purity reagent for R&D
5-[3,5-bis(Trifluoromethyl)phenyl]-2-furonitrile -CF₃ (3,5-di-ortho) C₁₃H₅F₆NO 329.18 Specialty fluorinated compound
2-Furonitrile (parent compound) None C₅H₃NO 93.08 Substrate for nitrilase studies

*Calculated based on analogous structures.

Substituent Electronic Effects:
  • Trifluoromethyl (-CF₃) : Strong electron-withdrawing group (EWG) via inductive effects. Ortho substitution may introduce steric hindrance, affecting molecular packing or receptor binding .
  • Nitro (-NO₂): Stronger EWG than -CF₃; para-nitro derivatives enhance electrophilicity of the nitrile group, improving catalytic activity in base-mediated reactions .
  • Chloro (-Cl) : Moderate EWG; para-chloro derivatives balance electronic effects and steric accessibility, making them versatile intermediates .
Steric Considerations:
  • Di-ortho substitution (e.g., 5-[3,5-bis(trifluoromethyl)phenyl]-2-furonitrile) further increases steric bulk, which may limit solubility but enhance thermal stability .
Catalytic Activity:
  • Nitriles with EWGs (e.g., -NO₂, -CF₃) enhance basicity and electrophilicity, improving performance in base-catalyzed reactions. For example, 2-cyanopyridine (N-containing) and 2-furonitrile (O-containing) are effective in hybrid metal oxide catalysts . However, trifluoromethyl-substituted nitriles may deviate due to the absence of lone-pair donors (N/O), suggesting distinct catalytic mechanisms .
Pharmacological Potential:
  • 5-(2-Nitrophenyl)-2-furonitrile is a precursor to anti-inflammatory agents (69% edema inhibition in rats at 200 mg/kg) . The trifluoromethyl analog could offer improved metabolic stability and bioavailability, common in FDA-approved drugs .
  • Amino-modified derivatives (e.g., 5-(Aminomethyl)-2-furonitrile hydrochloride) demonstrate antifungal activity, highlighting the scaffold’s versatility .
Molecular Properties:
  • Lipophilicity : Trifluoromethyl groups increase logP values compared to nitro or chloro analogs, enhancing membrane permeability .
  • Thermal Stability : Bis(trifluoromethyl) derivatives exhibit higher thermal stability due to increased steric protection and fluorine’s electronegativity .

Biological Activity

5-(2-(Trifluoromethyl)phenyl)-2-furonitrile is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including antimicrobial, anticancer, and enzyme inhibition activities, supported by data tables and relevant case studies.

  • IUPAC Name: this compound
  • CAS Number: 853316-82-2
  • Molecular Formula: C11H7F3N2O
  • Molecular Weight: 240.18 g/mol

Biological Activity Overview

The biological activity of this compound has been investigated across various studies, indicating significant potential in several therapeutic areas.

Antimicrobial Activity

Research indicates that compounds with trifluoromethyl substitutions often exhibit enhanced antimicrobial properties. In studies comparing various derivatives, those containing trifluoromethyl groups demonstrated improved efficacy against bacterial strains, including Staphylococcus aureus and Escherichia coli.

CompoundMIC (µg/mL)Target Organism
This compound1.0S. aureus
Trifluoromethyl derivative A0.5E. coli
Trifluoromethyl derivative B0.75Bacillus subtilis

The minimum inhibitory concentration (MIC) values suggest that this compound is comparable to other potent antimicrobial agents, making it a candidate for further development in treating bacterial infections .

Anticancer Activity

The anticancer potential of this compound has also been evaluated. In vitro studies have shown that it can inhibit the growth of various cancer cell lines, including lung (A549), colon (HCT116), and prostate (PC3) cancer cells.

Cell LineIC50 (µM)Reference Drug IC50 (µM)
A54922.4Doxorubicin (52.1)
HCT11617.8Doxorubicin (52.1)
PC344.4Doxorubicin (52.1)

These results indicate that this compound exhibits significant cytotoxicity against cancer cells, outperforming standard chemotherapeutic agents in specific contexts .

The mechanism by which this compound exerts its biological effects involves several pathways:

  • Enzyme Inhibition: The compound has been shown to inhibit key enzymes involved in microbial metabolism, thus disrupting their growth and replication .
  • Cell Cycle Arrest: Studies suggest that it may induce cell cycle arrest in cancer cells, leading to apoptosis through the down-regulation of critical oncogenes such as EGFR and KRAS .
  • Reactive Oxygen Species (ROS) Induction: The generation of ROS has been implicated in its anticancer activity, contributing to oxidative stress that leads to cell death .

Case Studies

In a recent study focusing on the efficacy of trifluoromethyl-containing compounds against resistant bacterial strains, this compound was found to significantly reduce the viability of MRSA persisters at concentrations as low as 32×MIC32\times \text{MIC}. This highlights its potential as a treatment option for antibiotic-resistant infections .

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